

Application Note: FT001 In Vitro Efficacy on MV-4-11 Cells

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Compound of Interest

Compound Name: FT001

Cat. No.: B15581002

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Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by a variety of genetic alterations.[1] One of the most frequent mutations, occurring in approximately 25% of AML cases, is an internal tandem duplication (ITD) in the FMS-like tyrosine kinase 3 (FLT3) gene.[2] The FLT3-ITD mutation results in ligand-independent, constitutive activation of the FLT3 receptor tyrosine kinase, which drives uncontrolled cell proliferation and survival through downstream pathways like PI3K/AKT, MAPK/ERK, and STAT5.[2][3][4] This mutation is associated with a poor prognosis, making the FLT3 kinase a critical therapeutic target.[1][3]

The MV-4-11 cell line, derived from a patient with biphenotypic B-myelomonocytic leukemia, is homozygous for the FLT3-ITD mutation.[5][6] This "oncogene addiction" to the FLT3 signaling pathway makes MV-4-11 cells an essential and highly sensitive in vitro model for the screening and validation of novel FLT3 inhibitors.[5] This document provides a detailed protocol for assessing the in vitro efficacy of **FT001**, a novel FLT3 inhibitor, on the proliferation of MV-4-11 cells.

Materials and Reagents

Material/Reagent	Supplier	Catalog No.
MV-4-11 Cell Line	ATCC	CRL-9591
Iscove's Modified Dulbecco's Medium (IMDM)	Gibco	12440053
Fetal Bovine Serum (FBS), Heat-Inactivated	Gibco	10082147
Penicillin-Streptomycin (10,000 U/mL)	Gibco	15140122
DMSO, Cell Culture Grade	Sigma-Aldrich	D2650
CellTiter-Glo® Luminescent Cell Viability Assay	Promega	G7570
96-Well White, Clear-Bottom Assay Plates	Corning	3610
FT001 Compound	In-house/Custom	N/A

Detailed Experimental Protocols

MV-4-11 Cell Culture and Maintenance

The MV-4-11 cell line is cultured in suspension. Proper aseptic technique should be maintained throughout.

- Complete Growth Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]
- Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂. [8][9]
- Thawing Protocol:
 - Quickly thaw the cryovial in a 37°C water bath until a small ice crystal remains.[7]
 - Decontaminate the vial with 70% ethanol before opening in a sterile biosafety cabinet.

- Slowly transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge the cells at 125 x g for 5-7 minutes.
- Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium in a T-25 or T-75 culture flask.
- Subculturing:
 - Monitor cell density and viability using a hemocytometer and Trypan Blue exclusion.
 - Maintain the cell culture density between 1×10^5 and 1×10^6 viable cells/mL.[\[7\]](#)[\[8\]](#)
 - To passage, add fresh, pre-warmed medium every 2-3 days to bring the cell density back to $\sim 2 \times 10^5$ cells/mL.[\[10\]](#) Alternatively, centrifuge the cell suspension, discard a portion of the medium, and resuspend the cells in fresh medium at the desired density.

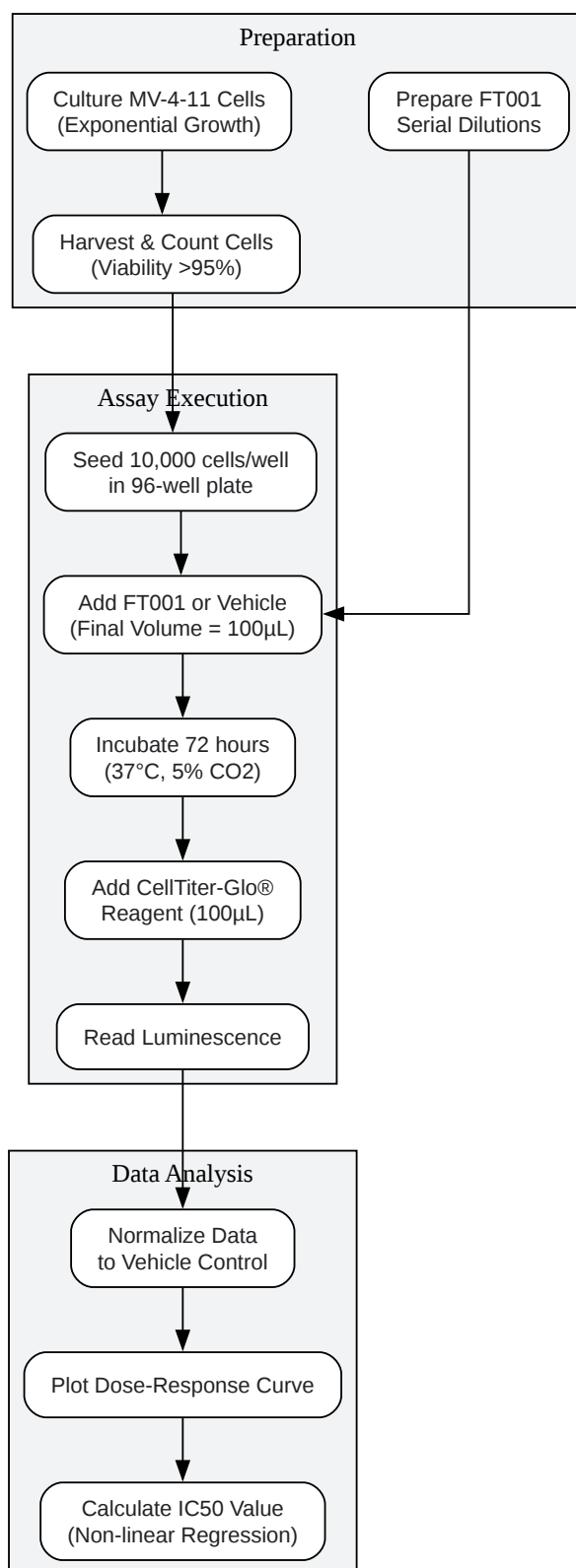
Cell Viability (IC50 Determination) Assay Protocol

This protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

- Compound Preparation:
 - Prepare a 10 mM stock solution of **FT001** in 100% DMSO.
 - Perform serial dilutions of the **FT001** stock solution in complete growth medium to create a concentration range for testing (e.g., 100 μ M to 0.1 nM). The final DMSO concentration in all wells, including vehicle controls, should not exceed 0.1%.
- Assay Procedure:
 - Harvest MV-4-11 cells from an exponentially growing culture. Ensure cell viability is >95%.
 - Resuspend the cells in fresh complete growth medium to a density of 2×10^5 cells/mL.

- Dispense 50 μ L of the cell suspension into each well of a 96-well white, clear-bottom assay plate (10,000 cells/well).
- Add 50 μ L of the diluted **FT001** compound or vehicle control (medium with 0.1% DMSO) to the appropriate wells.
- Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- After incubation, equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
- Add 100 μ L of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
- Data Analysis:
 - Subtract the background luminescence (wells with medium only).
 - Normalize the data by setting the vehicle-treated wells to 100% viability.
 - Plot the normalized viability data against the log concentration of **FT001**.
 - Calculate the IC₅₀ value using a non-linear regression (four-parameter variable slope) analysis in a suitable software package (e.g., GraphPad Prism).

Experimental Workflow



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Caption: Workflow for determining the IC₅₀ of **FT001** in MV-4-11 cells.

Quantitative Data Summary

The anti-proliferative activity of **FT001** was assessed against the FLT3-ITD mutant MV-4-11 cell line and a FLT3 wild-type (WT) cell line (e.g., HL-60) to determine selectivity.

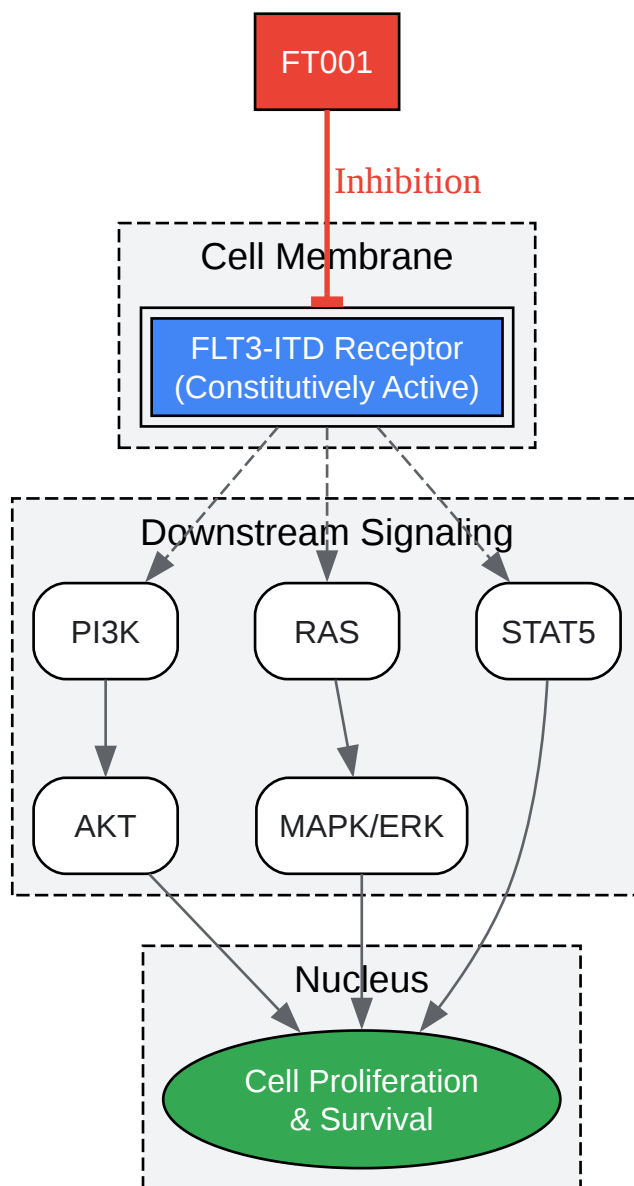
Table 1: Anti-proliferative Activity of **FT001**

Cell Line	FLT3 Status	Assay Type	Incubation Time	IC50 (nM)
MV-4-11	ITD Mutant	CellTiter-Glo®	72 hours	1.5
HL-60	Wild-Type	CellTiter-Glo®	72 hours	> 1000

Data are representative. Actual results may vary.

Mechanism of Action: FLT3 Signaling Inhibition

FT001 is designed to selectively inhibit the constitutively active FLT3-ITD kinase. This action blocks the autophosphorylation of the receptor, thereby preventing the activation of key downstream signaling pathways responsible for leukemic cell growth and survival.



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Caption: **FT001** inhibits the constitutively active FLT3-ITD signaling pathway.

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